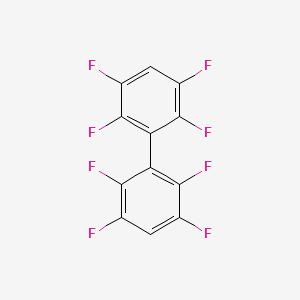

2,2',3,3',5,5',6,6'-Octafluorobiphenyl

Vue d'ensemble

Description

2,2',3,3',5,5',6,6'-Octafluorobiphenyl is a useful research compound. Its molecular formula is C12H2F8 and its molecular weight is 298.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96909. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that this compound can be used in electronic and optoelectronic components . Therefore, it can be inferred that its targets may be related to these applications.

Mode of Action

Given its use in electronic and optoelectronic components, it is likely that the compound interacts with its targets to influence electronic properties .

Pharmacokinetics

Its physical properties such as melting point (84-86 °c), boiling point (2224±350 °C), and density (1582±006 g/cm3) have been reported . These properties can influence the compound’s bioavailability.

Result of Action

It is known that the compound can be used in ink spreading compounds for coatings for ink jet transparencies and for improved toner flow . This suggests that it may have effects on the physical properties of these materials.

Action Environment

Given its use in electronic and optoelectronic components, it is likely that factors such as temperature, humidity, and light exposure could potentially influence its action .

Analyse Biochimique

Biochemical Properties

2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of nickel octafluorobiphenyl complexes . The nature of these interactions often involves the formation of stable complexes due to the compound’s high fluorine content, which can influence the reactivity and stability of the biomolecules it interacts with.

Cellular Effects

The effects of 2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a fluorescent labeling agent enables precise detection and visualization in various experimental settings . This can lead to changes in cellular behavior and function, depending on the specific experimental conditions.

Molecular Mechanism

At the molecular level, 2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s high fluorine content allows it to form strong interactions with various biomolecules, potentially leading to enzyme inhibition or activation . These interactions can result in significant changes in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl is relatively stable under standard laboratory conditions

Dosage Effects in Animal Models

The effects of 2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl vary with different dosages in animal models. At lower doses, the compound may have minimal or no adverse effects. At higher doses, it can exhibit toxic or adverse effects . Understanding the threshold effects and the compound’s toxicity at different dosages is essential for its safe and effective use in scientific research.

Metabolic Pathways

2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s high fluorine content can affect its metabolism, leading to unique metabolic pathways compared to non-fluorinated compounds

Transport and Distribution

The transport and distribution of 2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s high fluorine content can affect its localization and accumulation within specific cellular compartments . Understanding these interactions is crucial for determining the compound’s distribution and potential effects on cellular function.

Subcellular Localization

The subcellular localization of 2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s high fluorine content can affect its activity and function within these compartments

Applications De Recherche Scientifique

Materials Science

1.1. Polymer Chemistry

2,2',3,3',5,5',6,6'-Octafluorobiphenyl is utilized in the synthesis of advanced polymeric materials. Its unique structure imparts thermal stability and chemical resistance to polymers. It serves as a building block for creating fluorinated polymers that are used in high-performance coatings and adhesives.

1.2. Liquid Crystals

The compound is also employed in the development of liquid crystal displays (LCDs). Its fluorinated nature enhances the electro-optical properties of liquid crystals, making them suitable for various display technologies.

1.3. Nanotechnology

In nanotechnology, this compound is used to functionalize nanoparticles. This functionalization improves the stability and dispersibility of nanoparticles in solvents, which is crucial for applications in drug delivery systems and catalysis.

Medicinal Chemistry

2.1. Drug Development

Research indicates that this compound derivatives exhibit potential bioactivity against certain diseases. For instance, compounds derived from this parent structure have shown promise as anti-cancer agents due to their ability to interact with biological targets involved in tumor growth.

2.2. Antimicrobial Activity

Studies have reported that octafluorobiphenyl derivatives possess antimicrobial properties. Their effectiveness against various pathogens makes them candidates for developing new antimicrobial agents.

Environmental Studies

3.1. Environmental Monitoring

Due to its persistence and bioaccumulation potential, this compound is studied for its environmental impact. It serves as an indicator compound for monitoring pollution levels in aquatic environments.

3.2. Toxicological Research

Research into the toxicological effects of octafluorobiphenyl compounds is ongoing. Understanding their behavior in biological systems helps assess risks associated with exposure and informs regulatory decisions regarding their use.

Comprehensive Data Tables

| Application Area | Specific Application | Key Benefits |

|---|---|---|

| Materials Science | Polymer Synthesis | Thermal stability; chemical resistance |

| Liquid Crystals | Enhanced electro-optical properties | |

| Nanotechnology | Improved stability and dispersibility | |

| Medicinal Chemistry | Drug Development | Potential anti-cancer activity |

| Antimicrobial Activity | Efficacy against pathogens | |

| Environmental Studies | Environmental Monitoring | Pollution indicator |

| Toxicological Research | Risk assessment |

Case Studies

- Polymer Applications : A study demonstrated that incorporating this compound into polyimide films resulted in enhanced thermal stability up to 400°C compared to traditional polyimides.

- Antimicrobial Research : Research published in a peer-reviewed journal highlighted the efficacy of a synthesized derivative of octafluorobiphenyl against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations significantly lower than existing antibiotics.

- Environmental Impact Assessment : A comprehensive study on the environmental persistence of octafluorobiphenyls revealed their long half-lives in aquatic systems and potential bioaccumulation in fish species.

Propriétés

IUPAC Name |

1,2,4,5-tetrafluoro-3-(2,3,5,6-tetrafluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2F8/c13-3-1-4(14)10(18)7(9(3)17)8-11(19)5(15)2-6(16)12(8)20/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCHHUZAAGRHDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C2=C(C(=CC(=C2F)F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063218 | |

| Record name | 1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3883-86-1 | |

| Record name | 2,2′,3,3′,5,5′,6,6′-Octafluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3883-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3',5,5',6,6'-Octafluoro-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003883861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H,4'H-Octafluorobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',5,5',6,6'-Octafluoro-1,1'-biphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFP7F6MDR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 2,2',3,3',5,5',6,6'-octafluorobiphenyl?

A1: this compound exhibits approximate D2 symmetry with a dihedral angle of 60.2° between the two phenyl rings. [] This twisted conformation, influenced by the steric repulsion of the fluorine atoms, can impact its interactions with other molecules.

Q2: How is this compound utilized in polymer chemistry?

A2: this compound serves as a valuable monomer in synthesizing conjugated polymers. It readily participates in direct arylation polycondensation reactions with monomers like 2,7-diiodo-9,9-dioctyl-9H-fluorene. [] This method allows for the controlled synthesis of polymers with terminal octafluorobiphenyl units, influencing the polymer's properties. [] Additionally, it plays a crucial role in the synthesis of donor-acceptor (D-A) polymers via Pd/Ag cocatalyzed cross dehydrogenative coupling (CDC) polymerization. [] This reaction, interestingly, demonstrates an exception to the Carothers equation, with the second chain extension cross-coupling proceeding significantly faster than the initial cross-coupling, resulting in polymers with high molecular weight and minimal homocoupling defects. []

Q3: What makes the CDC polymerization of this compound unique?

A3: The CDC polymerization of this compound with thiophene derivatives, for instance, showcases unusual kinetic behavior. [] The second chain extension cross-coupling step proceeds at a much faster rate (at least one order of magnitude) than the first cross-coupling and homocoupling reactions. [] This unusual kinetic profile is attributed to the strong interaction between palladium and the thiophene ring in the transition state of the palladium-mediated C-H bond activation step during the second cross-coupling. [] This interaction lowers the energy barrier for C-H bond activation, facilitating faster polymerization and yielding high-molecular-weight polymers with minimal homocoupling defects. []

Q4: How does this compound contribute to the properties of the resulting polymers?

A4: The incorporation of this compound introduces electron-withdrawing character to the polymer backbone, influencing its electronic and optical properties. This characteristic is particularly beneficial in developing donor-acceptor (D-A) type polymers, where the octafluorobiphenyl unit typically serves as the acceptor component. [, ] For example, polymers containing this compound have been investigated for their potential use as emissive materials in organic light-emitting diodes (OLEDs). []

Q5: Beyond polymerization, what other applications utilize this compound?

A5: this compound plays a role in the development of metal-organic frameworks (MOFs). It can act as a building block for constructing interpenetrating coordination polymers when combined with metal ions like Cu(I) or Ag(I). [] For example, it forms 2D polyrotaxane networks with copper(I) nitrate and silver nitrate, where 1D polymeric chains interlock to create a grid-like structure. [] This ability to form interpenetrating structures highlights its potential in designing materials with tailored porosity and functionalities.

Q6: Are there any known synthetic routes to access nitroxide diradicals using this compound?

A6: Yes, a novel synthetic approach utilizes this compound to synthesize nitroxide diradicals. [] This method involves reacting this compound with lithium tert-butylamide, followed by oxidation with meta-chloroperoxybenzoic acid. This sequence yields a stable, isolable polyfluorinated nitroxide diradical. [] Single-crystal X-ray diffraction analysis confirms the structure, revealing a significantly twisted conformation with dihedral angles between the nitroxide groups and aromatic rings exceeding 65°. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.